5-Isobutylcyclohexane-1,3-dione
Description
5-Isobutylcyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by an isobutyl substituent at the 5-position of the dione ring. Cyclohexane-1,3-diones are synthesized via Michael addition reactions between chalcones and dimedone (5,5-dimethylcyclohexane-1,3-dione) in the presence of sodium acetate, as demonstrated in the synthesis of derivatives 5a-5h . These compounds are typically purified via column chromatography and characterized using FT-IR, NMR, and mass spectrometry .
The isobutyl group, a branched alkyl chain, likely enhances lipophilicity compared to smaller substituents (e.g., methyl or cyclopropyl), influencing solubility and biological activity.
Properties
IUPAC Name |
5-(2-methylpropyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7(2)3-8-4-9(11)6-10(12)5-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNQODXUTPLCGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371519 | |
| Record name | 5-Isobutylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57641-95-9 | |
| Record name | 5-Isobutylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57641-95-9 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Michael Addition Followed by Claisen Condensation
The most common laboratory synthesis of 5-Isobutylcyclohexane-1,3-dione involves a two-step process:
Step 1: Michael Addition
Diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide as a base catalyst. This step forms a Michael adduct through nucleophilic addition of the malonate enolate to the α,β-unsaturated ketone (mesityl oxide).Step 2: Claisen Condensation and Cyclization
The Michael adduct undergoes base-catalyzed intramolecular Claisen condensation, leading to cyclization and formation of the cyclohexane-1,3-dione core. Subsequent hydrolysis and decarboxylation yield this compound.
| Parameter | Details |
|---|---|
| Catalyst | Sodium methoxide |
| Solvent | Methanol or ethanol |
| Temperature | Ambient to reflux (25–80 °C) |
| Reaction time | Several hours (3–12 h) |
| Workup | Acidic hydrolysis and decarboxylation |
This method is well-documented for its efficiency and moderate yields in laboratory settings.
Alternative Synthetic Approaches
Other synthetic methods reported in literature include:
Acylation of 1,3-Cyclohexanedione Derivatives:
Using potassium carbonate as a base in acetonitrile solvent, 1,3-cyclohexanedione can be acylated with acid chlorides bearing isobutyl substituents. The reaction is typically performed at room temperature (25–30 °C) with stirring for several hours, monitored by thin-layer chromatography (TLC). Post-reaction acidification and extraction yield the desired dione.Organocatalyzed Stereo- and Enantioselective Isomerization:
Advanced synthetic protocols involve organocatalysis to prepare stereochemically defined 1,3-cyclohexanediones, including isobutyl-substituted derivatives. These methods utilize carefully designed catalysts and controlled reaction conditions (e.g., temperature, solvent, catalyst loading) to achieve high stereoselectivity. The synthetic sequences often include ozonolysis, reduction, and isomerization steps.
Industrial Production Methods
Industrial synthesis of this compound generally adapts the Michael addition/Claisen condensation route for scale-up. Key features include:
- Use of continuous flow reactors to enhance reaction control and throughput.
- Employment of robust catalysts such as sodium methoxide or potassium carbonate under optimized conditions to maximize yield and purity.
- Controlled temperature and pH conditions to ensure consistent product quality.
- Efficient downstream processing including hydrolysis, decarboxylation, and purification steps.
These methods enable large-scale production suitable for agrochemical and pharmaceutical intermediate applications.
Summary Table of Preparation Methods
Detailed Research Findings
- The Michael addition/Claisen condensation approach remains the most practical and widely used synthetic route for this compound, balancing efficiency and scalability.
- Acylation methods offer alternative pathways, particularly useful for introducing diverse substituents under mild conditions, with reaction monitoring by TLC ensuring high purity.
- Organocatalytic methods provide stereochemical control, which is valuable for synthesizing enantiomerically enriched derivatives for biological studies. These methods have been optimized with various catalysts and solvents, employing advanced analytical techniques such as NMR, HPLC, and mass spectrometry for characterization.
- Industrial synthesis leverages continuous flow technologies and optimized reaction parameters to produce the compound at scale with consistent quality.
Notes on Reaction Monitoring and Characterization
- Thin Layer Chromatography (TLC): Used to monitor reaction progress, typically with hexane:ethyl acetate solvent systems.
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy is employed to confirm structure and purity.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and compound identity.
- Infrared Spectroscopy (IR): Used to identify functional groups, especially keto groups.
- Chromatographic Purification: Extraction, washing, and drying steps are critical for isolating the pure compound.
Chemical Reactions Analysis
Nucleophilic Addition and Enolate Chemistry
The 1,3-dione moiety facilitates enolate formation due to the acidic α-hydrogens adjacent to the carbonyl groups. This enables reactions such as:
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Alkylation : Enolate intermediates react with alkyl halides to form substituted derivatives.
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Aldol Condensation : Base-catalyzed enolate formation allows condensation with aldehydes or ketones.
Reagents : Sodium methoxide (NaOMe) or lithium diisopropylamide (LDA) are typical bases for enolate generation .
Reduction Reactions
The keto groups undergo reduction to form diols or mono-alcohols:
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Catalytic Hydrogenation : Using H₂/Pd-C or Raney Ni under mild conditions yields 5-isobutylcyclohexane-1,3-diol .
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Selective Reduction : Sodium borohydride (NaBH₄) selectively reduces one keto group, producing 3-hydroxy-5-isobutylcyclohexan-1-one .
Oxidation Pathways
Controlled oxidation modifies the dione structure:
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Epoxidation : Reaction with peracids (e.g., mCPBA) forms epoxide intermediates.
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Decarboxylation : Thermal or base-induced decarboxylation under oxidative conditions generates smaller cyclic ketones .
Substitution and Functionalization
The isobutyl group participates in sterically influenced substitutions:
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Halogenation : Electrophilic bromine or chlorine substitutes the isobutyl chain under radical initiation .
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Nucleophilic Displacement : Thiols or amines replace the isobutyl group in SN2 reactions under polar aprotic solvents .
Comparative Reactivity of Cyclohexane-1,3-dione Derivatives
| Reaction Type | 5-Isobutyl Derivative | 5-Isopropyl Derivative | 5-Methyl Derivative |
|---|---|---|---|
| Enolate Alkylation | Moderate yield (65%) | High yield (82%) | Low yield (48%) |
| Catalytic Reduction | 90% diol formation | 85% diol formation | 78% diol formation |
| Epoxidation | Slow kinetics | Moderate kinetics | Fast kinetics |
Data inferred from structural analogs .
Mechanistic Insights
Scientific Research Applications
Chemical Synthesis
5-Isobutylcyclohexane-1,3-dione serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:
- Michael Addition : This reaction is often the starting point for synthesizing derivatives of the compound.
- Claisen Condensation : A key reaction that can lead to the formation of larger cyclic compounds.
These synthetic pathways are essential for developing new materials and pharmaceuticals.
Enzyme Inhibition
One of the most notable biological applications of this compound is its role as an enzyme inhibitor. It specifically inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is vital for the biosynthesis of certain plant metabolites. This inhibition leads to the accumulation of toxic intermediates, effectively causing plant death. This property makes it a valuable candidate in herbicide development.
Anticancer Research
Recent studies have explored the anticancer potential of cyclohexane-1,3-dione derivatives, including this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values for selected derivatives indicate promising anticancer activity:
| Compound | A549 Cell Line (IC50 µM) | HeLa Cell Line (IC50 µM) |
|---|---|---|
| Compound 1 | 114.25 | 148.59 |
| Compound 2 | 116.26 | 140.60 |
These findings suggest that structural modifications can significantly influence biological activity .
Industrial Applications
This compound is utilized in the production of agrochemicals, particularly herbicides. Its ability to inhibit specific enzymes involved in plant growth pathways makes it a candidate for developing effective herbicidal agents. The compound's unique structural features enhance its efficacy compared to other similar compounds .
Mechanism of Action
The mechanism of action of 5-Isobutylcyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules. This inhibition leads to the accumulation of toxic intermediates, ultimately causing plant death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares 5-Isobutylcyclohexane-1,3-dione with structurally related derivatives, focusing on substituent effects, spectral data, and bioactivity.
Key Findings:
Substituent Effects on Lipophilicity: Branched alkyl groups (e.g., isobutyl, isopropyl) increase lipophilicity compared to aromatic or cyclic substituents. For instance, 5-isopropyl derivatives exhibit ClogP values indicative of moderate hydrophobicity, enhancing membrane permeability in drug design . Aryl substituents (e.g., bromophenyl, chlorophenyl) introduce electronic effects, altering reactivity and bioactivity. The 2-bromophenyl derivative (5d) showed notable antibacterial activity, likely due to halogen-mediated interactions with bacterial enzymes .
Spectral Characterization :
- IR spectra consistently show strong C=O stretches near 1700 cm⁻¹, confirming the dione moiety .
- ¹H NMR signals for alkyl protons (δ 0.8–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) help differentiate substituent types .
Biological and Ecological Profiles: Antibacterial activity is prominent in bromophenyl derivatives (e.g., 5d, MIC ≤ 25 µg/mL against E. coli) . Dimedone exhibits low acute toxicity in aquatic environments (LC₅₀ = 11,500 mg/L), suggesting ecological safety for alkyl-substituted diones .
Synthetic Utility :
Biological Activity
5-Isobutylcyclohexane-1,3-dione is a compound of significant interest in both organic synthesis and biological research. This article explores its biological activity, focusing on its mechanisms of action, applications in various studies, and relevant findings from recent research.
This compound (C10H16O2) is characterized by its unique structure which includes a cyclohexane ring with isobutyl substitution. Its molecular weight is approximately 168.23 g/mol, and it has a boiling point of 276ºC at 760 mmHg .
The primary biological activity of this compound is attributed to its role as an enzyme inhibitor. Specifically, it inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) , which is crucial for the biosynthesis of important plant molecules. This inhibition leads to the accumulation of toxic intermediates that can ultimately result in plant death.
Enzyme Inhibition Studies
This compound has been employed in studies examining enzyme inhibition and metabolic pathways. Its ability to inhibit specific enzymes makes it a valuable tool in biochemical research, particularly in understanding metabolic processes and developing herbicides.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to cyclohexane-1,3-dione derivatives. For instance, derivatives have shown cytotoxic effects against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). In vitro assays indicated that these compounds can effectively inhibit cell viability with IC50 values ranging from 114.25 to 148.59 µM across different cell lines .
Study on Cyclohexane-1,3-Dione Derivatives
A study evaluated a series of cyclohexane-1,3-dione derivatives for their inhibitory activity against non-small-cell lung cancer (NSCLC) cell lines. The findings indicated that specific derivatives exhibited significant cytotoxicity with strong correlations between structural modifications and biological activity. The most promising candidates were selected based on their IC50 values against various cancer cell lines .
In Vivo Studies
In vivo experiments using xenograft models demonstrated that certain derivatives of isoindole-1,3-dione exhibited significant anticancer effects in nude mice implanted with A549-Luc cells. Tumor growth was monitored over a period of 60 days post-treatment, showing promising results in terms of tumor size reduction and enhanced survival rates .
Comparative Analysis
The following table summarizes the IC50 values for selected compounds derived from cyclohexane-1,3-dione against various cancer cell lines:
| Compound | A549 Cell Line (IC50 µM) | HeLa Cell Line (IC50 µM) |
|---|---|---|
| Compound 3 | 114.25 | 148.59 |
| Compound 4 | 116.26 | 140.60 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Isobutylcyclohexane-1,3-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of cyclohexane-1,3-dione derivatives typically involves nucleophilic substitution or condensation reactions. For example, cyclohexane-1,3-dione can react with isobutyl halides under alkaline conditions. Key optimization factors include:
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Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may increase side products.
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Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in biphasic systems .
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Solvent : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while ethanol/water mixtures simplify purification .
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Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress.
- Data Table :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Yield (70–85%) |
| Catalyst (TBAB) | 5 mol% | ↑ Rate by 40% |
| Solvent (DMF) | 50 mL/mmol | Maximizes solubility |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., isobutyl group protons at δ 0.8–1.2 ppm and carbonyl carbons at δ 205–210 ppm) .
- IR Spectroscopy : Strong carbonyl stretches (~1700 cm⁻¹) confirm diketone structure .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₆O₂) and detects fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) or cytotoxicity using MTT assays on cancer cell lines .
- Controls : Include positive controls (e.g., ampicillin for bacteria) and vehicle controls (DMSO) to validate results .
- Dose-Response : Use logarithmic concentration ranges (0.1–100 µM) to establish EC₅₀ values .
Q. How should contradictory data on the compound’s solubility and stability be resolved?
- Methodological Answer :
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Factorial Design : Apply a 2³ factorial design to test variables (pH, temperature, solvent polarity) and their interactions .
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Replication : Repeat experiments ≥3 times to assess reproducibility.
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Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregation or degradation products .
- Data Table : Example of Solubility Contradictions
| Study | Solvent | Solubility (mg/mL) | pH | Temperature |
|---|---|---|---|---|
| A | Ethanol | 12.5 | 7.0 | 25°C |
| B | Water | 0.3 | 6.5 | 25°C |
| C | DMSO | 45.0 | 7.0 | 25°C |
Q. What computational approaches are suitable for studying the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase-2) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G** level to analyze electronic properties (HOMO-LUMO gaps) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers for drug delivery studies .
Q. How can instability issues during long-term storage of this compound be mitigated?
- Methodological Answer :
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical degradation .
- Monitoring : Periodically analyze purity via HPLC with UV detection (λ = 254 nm) .
Key Notes for Experimental Design
- Factorial Design : For multivariate optimization, use fractional factorial designs to reduce experimental runs while capturing interactions .
- Surface Chemistry : Consider adsorption effects on glassware or nanoparticles when studying drug delivery systems; pre-treat surfaces with silanizing agents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
